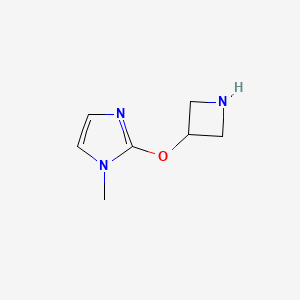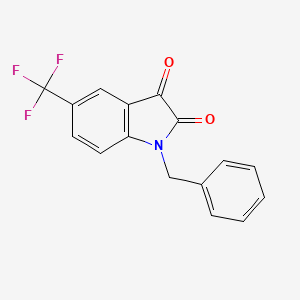
1-Benzyl-5-trifluoromethylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a dihydroindole-2,3-dione core, making it a unique and versatile molecule in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of a benzyl-substituted indole with a trifluoromethylating agent. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by trifluoromethylation using scalable and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Applications De Recherche Scientifique
1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The indole core can interact with various biological pathways, modulating enzyme activity and receptor signaling .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-trifluoromethyltetrazole: Shares the trifluoromethyl group but has a tetrazole ring instead of an indole ring.
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Contains a triazole ring and a formyl group, differing in ring structure and functional groups.
Uniqueness: 1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its combination of a benzyl group, trifluoromethyl group, and dihydroindole-2,3-dione core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C16H10F3NO2 |
|---|---|
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
1-benzyl-5-(trifluoromethyl)indole-2,3-dione |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-7-13-12(8-11)14(21)15(22)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
QBNMUUBYEWBMGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


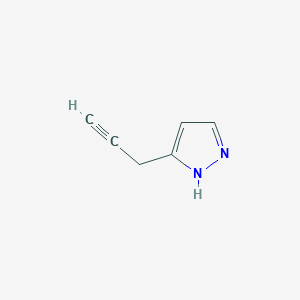
![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)


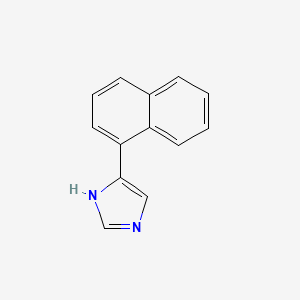
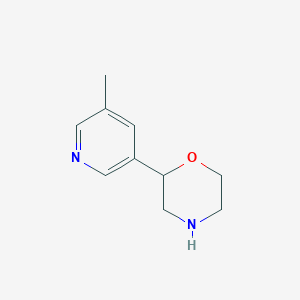
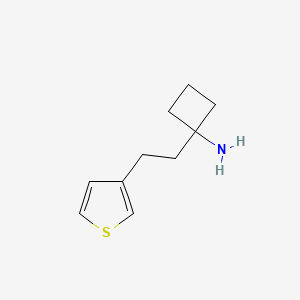
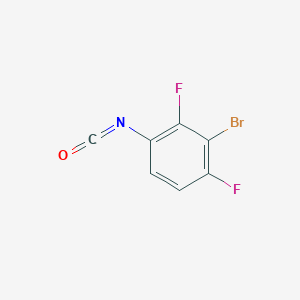
![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
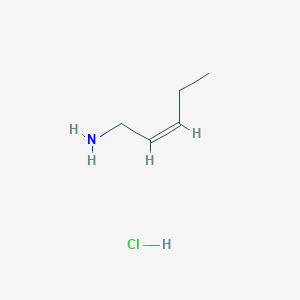

![Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B15318569.png)
